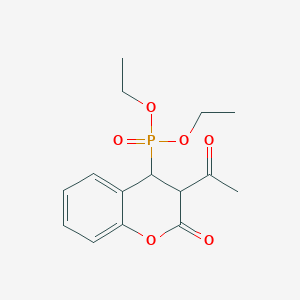
diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate, also known as DEAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEAP is a phosphonate derivative of coumarin, a naturally occurring compound found in many plants.
作用機序
The mechanism of action of diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, this compound has been shown to exhibit antioxidant properties. It has also been shown to inhibit the growth of various cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
Diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits strong fluorescence properties, making it an ideal candidate for bioimaging studies. However, this compound also has some limitations. It is relatively unstable and can degrade over time, leading to a loss of fluorescence. Additionally, this compound can exhibit nonspecific binding to biological molecules, which can lead to false-positive results.
将来の方向性
Diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate has several potential future directions. One potential direction is the development of new fluorescent probes based on this compound derivatives. These probes could be used to detect various biological molecules with high sensitivity and specificity. Another potential direction is the development of this compound-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Finally, future research could focus on improving the stability and specificity of this compound-based probes and drugs.
合成法
The synthesis of diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate involves the reaction between diethyl phosphite and 4-hydroxycoumarin in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by column chromatography. The yield of this compound is typically around 50%.
科学的研究の応用
Diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the development of fluorescent probes for bioimaging. This compound has been shown to exhibit strong fluorescence properties, and its derivatives have been used to detect various biological molecules such as amino acids, proteins, and nucleic acids.
特性
IUPAC Name |
3-acetyl-4-diethoxyphosphoryl-3,4-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19O6P/c1-4-19-22(18,20-5-2)14-11-8-6-7-9-12(11)21-15(17)13(14)10(3)16/h6-9,13-14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOOJPVOIXDKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1C(C(=O)OC2=CC=CC=C12)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

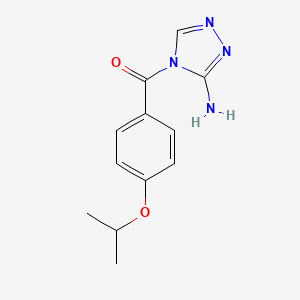
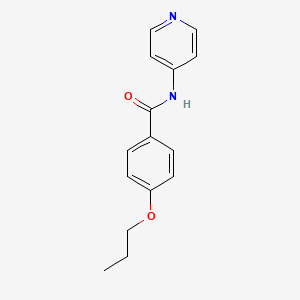
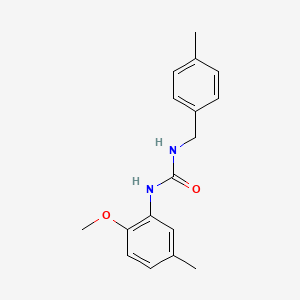
![[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5496719.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-D-alaninamide](/img/structure/B5496722.png)
![2,3-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5496723.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5496724.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5496729.png)
![ethyl {1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5496733.png)
![2-{2-[(4-bromophenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5496740.png)
![1-cyclopentyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5496753.png)
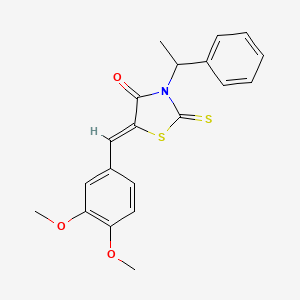
![1-cyclohexyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5496785.png)
